4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 3-fluorophenyl group at position 2 and a bromophenylsulfonamide moiety linked via an ethyl chain at position 4.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O2S2/c19-13-4-6-16(7-5-13)28(25,26)21-9-8-15-11-27-18-22-17(23-24(15)18)12-2-1-3-14(20)10-12/h1-7,10-11,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOAMGRMYUWIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization.
Formation of Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Fusion of Rings: The triazole and thiazole rings are fused together through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole moiety present in this compound is known for its broad-spectrum antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study : A study highlighted the synthesis of triazole-based compounds that demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds with similar structures showed MIC values ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential .
Anticancer Properties
Compounds containing the triazole-thiazole framework have been investigated for their anticancer activities. The presence of halogens and specific substituents on the aromatic rings enhances their interaction with biological targets involved in cancer proliferation.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Cancer Type |
|---|---|---|---|
| Compound A | Triazole | 5.0 | Breast |
| Compound B | Thiazole | 10.0 | Lung |
| Compound C | Hybrid | 3.5 | Colon |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Antiviral Applications
Recent studies have explored the antiviral potential of triazole derivatives against viruses such as HIV and influenza. The structure of the compound allows it to inhibit viral replication by interfering with viral enzymes.
Case Study : A research article reported that triazole derivatives exhibited promising antiviral activity with IC50 values ranging from 1 to 15 μM against various viral strains, suggesting that modifications in the chemical structure can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzene ring and modifications in the triazole-thiazole core can significantly impact biological activity.
Key Findings:
- The introduction of electron-withdrawing groups enhances antimicrobial potency.
- Alkyl chain length at specific positions influences anticancer activity.
- Substituents on the phenyl ring play a critical role in enhancing bioactivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The triazolothiazole core is shared with several analogs, but substituent variations significantly alter activity and properties:
BB30511 (4-bromo-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide)
- Key Difference : 4-methylphenyl vs. 3-fluorophenyl substituent.
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (Compound [9], X=Br)
- Key Difference : 1,2,4-triazole core with 2,4-difluorophenyl and bromophenylsulfonyl groups.
- Impact : The thione tautomer stabilizes the structure and enhances hydrogen-bonding capacity, which may improve antimicrobial activity compared to the triazolothiazole core .
Antimicrobial Activity
- N-Bromine vs. N-Chlorine Analogs : Bromine substitution in sulfonamide derivatives (e.g., oxadiazole carboxamides) shows superior bactericidal activity under low protein conditions. However, this advantage diminishes under protein-rich environments, suggesting context-dependent efficacy .
Anti-Inflammatory and Analgesic Activity
- Triazolo-thiadiazole Derivatives: Compounds with dichlorophenoxyethyl substituents exhibited weak anti-inflammatory activity in carrageenan-induced edema models compared to diclofenac. This highlights the importance of core heterocycle selection (triazolothiazole vs. triazolothiadiazole) for activity .
Physicochemical and Spectroscopic Properties
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and features a unique structure incorporating a triazole ring, a thiazole ring, and a fluorophenyl group. This structural diversity positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been documented to possess antifungal, antibacterial, and antiviral activities. Specifically, studies have shown that certain triazole derivatives demonstrate potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than established antifungal agents like fluconazole .
Anticancer Properties
The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with cancer proliferation. For example, sulfonamide derivatives have been identified as selective MEK kinase inhibitors, which are crucial in treating various proliferative diseases including cancer . The unique structure of this compound may enhance its efficacy as an anticancer agent by modulating key cellular pathways involved in tumor growth.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity towards these targets are influenced by the compound's structural features. Preliminary studies suggest that it may inhibit enzymes critical for cellular processes such as signal transduction and gene expression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the triazole and thiazole rings has been linked to enhanced pharmacological properties. For instance:
- Triazole Ring : Known for its role in antimicrobial activity due to its ability to form hydrogen bonds with target enzymes.
- Thiazole Ring : Contributes to the compound's lipophilicity and bioavailability.
Study 1: Antifungal Activity
In one study examining various triazole derivatives, it was found that a related compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing superior antifungal activity compared to fluconazole (MIC: 256 μg/mL) . This highlights the potential of triazolo-thiazole derivatives like this compound in treating fungal infections.
Study 2: Anticancer Activity
A separate investigation into sulfonamide derivatives revealed that certain compounds demonstrated significant inhibition of cancer cell lines. For instance, compounds similar to this compound were noted for their ability to induce apoptosis in cancer cells via enzyme inhibition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
